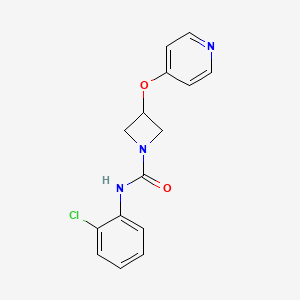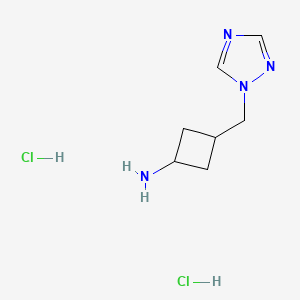![molecular formula C23H18F3N5O4 B2449548 3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide CAS No. 1226438-26-1](/img/structure/B2449548.png)
3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and it exhibits a broad spectrum of biological activities .
Molecular Structure Analysis
Benzimidazole has a two-ring structure, consisting of a benzene ring fused to an imidazole ring . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Applications De Recherche Scientifique
PET Imaging Ligands
One application involves the synthesis and evaluation of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain. These compounds, including variations with fluorine substitutions, show potential for imaging mGluR1, indicating their utility in neurological research (Fujinaga et al., 2012).
Antimicrobial Activity
Another study utilized fluoroanisoles in anaerobic O-demethylations, highlighting the role of electron delocalized aromatic structures in supporting the methyl ether activation mechanism. This suggests the potential of fluoro-substituted compounds in exploring biochemical pathways under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).
Molecular Recognition and Docking Studies
The structural properties and selective recognition capabilities of benzimidazole cavitands toward specific molecular targets have been studied. These findings contribute to our understanding of molecular recognition processes, essential for designing more effective therapeutic agents (Choi et al., 2005).
Antitumor Properties
Research into fluorinated benzothiazoles has revealed their potent in vitro cytotoxicity against certain human breast cell lines. These compounds exhibit a biphasic dose-response relationship, which is characteristic of benzothiazole derivatives and may inform future cancer research (Hutchinson et al., 2001).
Synthesis and Chemical Transformations
The use of Diethylaminosulfur Trifluoride (DAST) in synthesizing fluorinated compounds, including benzamides, underscores the importance of fluorine in modifying chemical properties and enhancing the potential therapeutic applications of these molecules (Mukherjee, 1990).
Mécanisme D'action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-diabetic, and anticancer effects . The mechanism of action often involves interaction with biological targets, but the specific mechanism for “3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide” is not available in the sources I found.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some benzimidazole derivatives are used in approved drugs, others may have toxic effects . The safety and hazards of “3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide” are not detailed in the sources I found.
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O4/c1-35-16-9-7-15(8-10-16)27-21(33)14-6-11-19-29-31(22(34)30(19)12-14)13-20(32)28-18-5-3-2-4-17(18)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOBXWLVKBHVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)
![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449478.png)

![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)
![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)
![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)

